[2-Ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid
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Overview
Description
2-[2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID involves multiple steps, starting with the preparation of the acridine moiety. The acridine derivative is then reacted with phenoxyacetic acid under specific conditions to yield the final product. Common reagents used in these reactions include ethyl alcohol, acetic acid, and various catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-organic chemical vapor deposition (MOCVD) techniques. This method allows for excellent composition control and uniformity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-[2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2- (4,6-Diphenyl-1,3,5-triazin-2-yl)-5- [ (hexyl)oxy]-phenol: Another complex organic compound with similar structural features.
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Shares some functional groups with the target compound.
{2-Chloro-6-ethoxy-4-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-9-acridinyl]-6-ethoxyphenoxy}acetic acid: A structurally related compound with similar chemical properties.
Uniqueness
What sets 2-[2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID apart is its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H33NO6 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,4,5,7,9,10-hexahydroacridin-9-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C27H33NO6/c1-6-33-21-9-15(7-8-20(21)34-14-22(31)32)23-24-16(10-26(2,3)12-18(24)29)28-17-11-27(4,5)13-19(30)25(17)23/h7-9,23,28H,6,10-14H2,1-5H3,(H,31,32) |
InChI Key |
HCBBDUFGOBIUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)OCC(=O)O |
Origin of Product |
United States |
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